molecular formula C9H15IO2 B3042470 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane CAS No. 625114-56-9

8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B3042470
CAS No.: 625114-56-9
M. Wt: 282.12 g/mol
InChI Key: XULBVRAEWFBTMO-UHFFFAOYSA-N
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Description

8-(Iodomethyl)-1,4-dioxaspiro[45]decane is an organic compound characterized by a spirocyclic structure containing an iodomethyl group and a dioxaspiro moiety

Scientific Research Applications

8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of 1,4-dioxaspiro[4.5]decane as the starting material, which is then reacted with iodomethane in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the iodomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or methoxy derivatives.

    Oxidation Reactions: Products include oxides or hydroxylated derivatives.

    Reduction Reactions: Products include methyl derivatives.

Mechanism of Action

The mechanism of action of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane involves its reactivity towards nucleophiles due to the presence of the iodomethyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential applications in bioconjugation and labeling studies. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
  • 8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane
  • 8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane

Uniqueness

8-(Iodomethyl)-1,4-dioxaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of both an iodomethyl group and a dioxaspiro moiety

Properties

IUPAC Name

8-(iodomethyl)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULBVRAEWFBTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CI)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (1,4-dioxa-spiro[4.5]dec-8-yl)-methanol (1.60 g, 9.29 mmol) in methylene chloride (50 mL) was treated with 4-(dimethylamino)pyridine (1.26 g, 10.22 mmol) and p-toluenesulfonyl chloride (1.86 g, 9.75 mmol). The reaction mixture was stirred at 25° C. for 2 h, and was then washed with a saturated aqueous sodium bicarbonate solution (1×25 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting oil was dissolved in acetone (30 mL) and treated with sodium iodide (4.73 g, 31.53 mmol). The reaction was heated under reflux for 2 h, cooled to 25° C., and then concentrated in vacuo. The resulting residue was suspended in ethyl acetate (50 mL), washed with water (2×15 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 19/1 hexanes/ethyl acetate) afforded 8-iodomethyl-1,4-dioxa-spiro[4.5]decane (2.32 g, 88.6%) as a colorless oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
catalyst
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane
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8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane
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8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane

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